3-Benzyl-1-hydroxybut-3-en-2-one
Description
3-Benzyl-1-hydroxybut-3-en-2-one is a β-hydroxy enone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a benzyl substituent at the 3-position. This compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity in Michael additions, cycloadditions, and as intermediates in organic synthesis.
Properties
CAS No. |
137967-23-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-benzyl-1-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(11(13)8-12)7-10-5-3-2-4-6-10/h2-6,12H,1,7-8H2 |
InChI Key |
IUVHZSIEQPISCP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-hydroxybut-3-en-2-one typically involves the reaction of benzyl bromide with 3-hydroxybut-3-en-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the hydroxybutenone moiety .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzyl alcohols or alkanes.
Substitution: Benzyl halides or nitrobenzyl compounds.
Scientific Research Applications
3-Benzyl-1-hydroxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3-Benzyl-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
- Reactivity: Unlike the benzopyranone derivative , which undergoes photochemical reactions due to its extended conjugation, the simpler enone system of this compound favors Michael additions.
- Biological Activity : While benzotriazole derivatives exhibit antimicrobial properties , analogous bioactivity for this compound remains unstudied in the provided literature.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
